Glucocorticoid receptor agonist-4 Ala-Ala-Mal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H55FN4O12 |

|---|---|

Molecular Weight |

911.0 g/mol |

IUPAC Name |

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46+,47-,48-,49+/m0/s1 |

InChI Key |

BISHTACTVXELTJ-LXQRTRQESA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCN3C(=O)C=CC3=O)F)[C@@H]4O[C@@H]5C[C@H]6[C@@H]7CCC8=CC(=O)C=C[C@@]8([C@H]7[C@H](C[C@@]6([C@@]5(O4)C(=O)CO)C)O)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal

For Researchers, Scientists, and Drug Development Professionals

Abstract

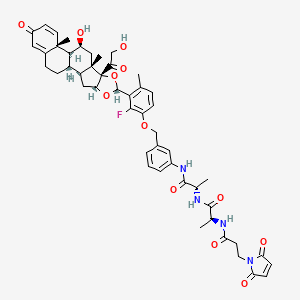

This technical guide provides a detailed overview of "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," a key component in the development of targeted anti-inflammatory therapies. This molecule is a drug-linker conjugate designed for the creation of antibody-drug conjugates (ADCs). Specifically, it combines a potent glucocorticoid receptor agonist with a peptide-based linker terminating in a maleimide group, enabling covalent attachment to thiol-containing biomolecules such as antibodies. This guide will cover the chemical structure, synthesis, and the relevant biological signaling pathways associated with this compound.

Chemical Structure and Properties

"this compound" is a composite molecule comprising two key functional units: the glucocorticoid receptor agonist payload, "Glucocorticoid receptor agonist-4," and the "Ala-Ala-Mal" linker.

Glucocorticoid Receptor Agonist-4

"Glucocorticoid receptor agonist-4" is a potent, non-steroidal agonist of the glucocorticoid receptor. Its systematic name and structure are not widely published outside of patent literature. However, based on available information from chemical suppliers, its properties are summarized below.

Table 1: Physicochemical Properties of Glucocorticoid Receptor Agonist-4

| Property | Value |

| CAS Number | 2842165-72-2 |

| Molecular Formula | C₃₆H₄₀FNO₇[1][2] |

| Molecular Weight | 617.71 g/mol [1][2] |

Ala-Ala-Mal Linker

The "Ala-Ala-Mal" component is a dipeptide linker composed of two alanine residues, with the C-terminus further functionalized with a maleimide group. This linker serves to connect the glucocorticoid agonist to a carrier molecule, typically an antibody, via a stable thioether bond. The dipeptide nature of the linker can influence the stability and release characteristics of the payload.

This compound Conjugate

The complete conjugate, "this compound," represents the payload-linker system ready for conjugation.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3014393-37-1 |

| Molecular Formula | C₄₉H₅₅FN₄O₁₂[3] |

| Molecular Weight | 910.98 g/mol [3] |

Synthesis

The synthesis of the final antibody-drug conjugate involving "this compound" is a multi-step process. It begins with the synthesis of the payload-linker conjugate, followed by the preparation of the antibody and the final conjugation step. The following is a generalized experimental protocol based on established methods for ADC synthesis.

Synthesis of this compound

The synthesis of the payload-linker conjugate involves the sequential coupling of the Ala-Ala dipeptide to the "Glucocorticoid receptor agonist-4" molecule, followed by the introduction of the maleimide functionality. This is typically achieved through standard peptide coupling chemistries.

Preparation of the Thiolated Antibody

The target antibody, in this case, an anti-human TNFα antibody, needs to be prepared for conjugation. This is achieved by the partial reduction of interchain disulfide bonds to generate free cysteine thiol groups.

Experimental Protocol: Antibody Reduction

-

Antibody Preparation: Dissolve the anti-human TNFα antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 5-10 mg/mL.

-

Reducing Agent Addition: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. The molar excess of the reducing agent will determine the average number of reduced disulfide bonds.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for partial reduction of the disulfide bonds.

-

Purification: Remove the excess reducing agent by methods such as dialysis, tangential flow filtration, or size exclusion chromatography. The purified thiolated antibody is then ready for conjugation.

Conjugation of this compound to the Antibody

The maleimide group of the payload-linker conjugate reacts with the free thiol groups on the reduced antibody to form a stable thioether linkage.

Experimental Protocol: Maleimide-Thiol Conjugation

-

Reaction Setup: In a reaction vessel, combine the thiolated antibody with a solution of "this compound" in a suitable solvent (e.g., DMSO). The molar ratio of the drug-linker to the antibody is a critical parameter to control the drug-to-antibody ratio (DAR).

-

Conjugation Reaction: Allow the reaction to proceed at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 1-4 hours). The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to ensure the reactivity of the thiol groups and the stability of the maleimide.

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as N-acetylcysteine.

-

Purification: Purify the resulting antibody-drug conjugate to remove unconjugated drug-linker and other impurities. This is typically achieved using chromatography techniques like size exclusion chromatography or hydrophobic interaction chromatography.

-

Characterization: Characterize the final ADC for parameters such as DAR, aggregation, and purity.

References

A Technical Guide to Anti-TNFα Glucocorticoid Receptor Agonist Antibody-Drug Conjugates in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocorticoids are potent anti-inflammatory agents, but their systemic use is hampered by significant side effects. A promising strategy to mitigate these adverse effects while harnessing their therapeutic potential is the targeted delivery of glucocorticoid receptor (GR) agonists to inflamed tissues. This technical guide explores the core concepts of a novel class of biotherapeutics: anti-tumor necrosis factor-alpha (TNFα) antibody-drug conjugates (ADCs) carrying a glucocorticoid receptor agonist payload. "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," also known as Compound Preparation 9, represents a specific iteration of this innovative approach.[1][2][3] While detailed public data on this exact molecule is limited, this guide synthesizes available information on analogous anti-TNF-GR modulator ADCs to provide a comprehensive overview of their mechanism of action, efficacy in preclinical inflammatory disease models, and the experimental protocols used for their evaluation.

Introduction: The Rationale for Targeted Glucocorticoid Delivery

TNFα is a key cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Monoclonal antibodies targeting TNFα have revolutionized the treatment of these conditions. The premise of an anti-TNFα-GR agonist ADC is to utilize the specificity of an anti-TNFα antibody to deliver a potent GR agonist directly to TNFα-expressing cells, which are abundant in inflamed tissues. This targeted approach aims to achieve high local concentrations of the anti-inflammatory payload, thereby enhancing efficacy and minimizing the systemic exposure and associated side effects of conventional glucocorticoid therapy.[4][5]

Mechanism of Action

The dual-action mechanism of anti-TNFα-GR agonist ADCs involves both the antibody and the payload:

-

TNFα Neutralization : The antibody component of the ADC binds to and neutralizes soluble TNFα, directly inhibiting its pro-inflammatory activity.[5]

-

Targeted GR Agonist Delivery : The ADC also binds to transmembrane TNFα on the surface of immune cells. This binding triggers the internalization of the ADC-TNFα complex.[4]

-

Payload Release and GR Activation : Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the GR agonist payload. The released agonist then binds to and activates the glucocorticoid receptor.

-

Anti-inflammatory Gene Regulation : The activated GR translocates to the nucleus and modulates gene expression. This leads to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes, ultimately suppressing the inflammatory response within the target cell.

Signaling Pathway Diagram

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | 抗人TNFα抗体-糖皮质激素受体激动剂缀合物 | MCE [medchemexpress.cn]

- 3. biorbyt.com [biorbyt.com]

- 4. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate is efficacious against immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]

An In-depth Technical Guide on Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal as a Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their systemic use is often limited by significant adverse effects.[1] A promising strategy to mitigate these side effects while retaining therapeutic efficacy is the targeted delivery of glucocorticoids to specific cell types involved in the inflammatory process. "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" represents such a next-generation therapeutic approach. It is an antibody-drug conjugate (ADC) designed for the targeted delivery of a glucocorticoid receptor (GR) agonist to cells expressing Tumor Necrosis Factor-alpha (TNFα).[2][3][4][5][6] This technical guide provides a comprehensive overview of the core concepts, proposed mechanism of action, potential therapeutic applications, and representative experimental protocols relevant to this targeted therapy. It is important to note that specific quantitative data and detailed protocols for this proprietary compound are not publicly available; therefore, the data and protocols presented herein are illustrative and based on established principles of ADC technology and glucocorticoid pharmacology.

Introduction to Targeted Glucocorticoid Therapy

The systemic administration of glucocorticoids can lead to a wide range of side effects, including metabolic dysregulation, osteoporosis, and immunosuppression.[1] The core concept behind "this compound" is to confine the potent anti-inflammatory action of a GR agonist to the site of inflammation. This is achieved by conjugating the GR agonist to a monoclonal antibody that specifically targets a surface protein on inflammatory cells. In this case, the target is TNFα, a key cytokine in the pathophysiology of numerous autoimmune and inflammatory diseases.[7] This ADC approach is designed to offer a wider therapeutic window compared to traditional glucocorticoid therapy. A similar investigational ADC, ABBV-3373, which also combines an anti-TNFα antibody with a glucocorticoid receptor modulator, has demonstrated the potential of this strategy in clinical trials for rheumatoid arthritis.[8][9][10][11][12][13]

Core Components of the Antibody-Drug Conjugate

The "this compound" is a complex molecule comprising three key components:

-

3.1 The Targeting Antibody: An anti-human TNFα monoclonal antibody serves as the targeting moiety. This antibody is designed to bind to both soluble and transmembrane TNFα. The binding to transmembrane TNFα on the surface of activated immune cells is crucial for the internalization of the ADC.[7][8]

-

3.2 The Payload: A potent glucocorticoid receptor agonist is the pharmacologically active component of the ADC. Once released inside the target cell, it engages the glucocorticoid receptor to elicit a powerful anti-inflammatory response.

-

3.3 The Linker: The "Ala-Ala-Mal" designation likely refers to a linker system that connects the antibody to the GR agonist payload. This is probably a peptide-based linker (Alanine-Alanine) that is stable in circulation but is designed to be cleaved by enzymes, such as cathepsins, within the lysosomal compartment of the target cell. The "Mal" component likely refers to a maleimide group used for conjugation to the antibody.

Proposed Mechanism of Action

The therapeutic action of "this compound" can be conceptualized as a multi-step process:

-

Targeting and Binding: Following systemic administration, the ADC circulates in the bloodstream. The anti-TNFα antibody component of the ADC specifically binds to TNFα-expressing cells, such as activated macrophages and T-cells, at the site of inflammation.

-

Internalization: Upon binding to transmembrane TNFα, the ADC-receptor complex is internalized into the cell via endocytosis.[8]

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and the presence of proteases within the lysosome cleave the linker, releasing the active GR agonist payload into the cytoplasm of the target cell.

-

Glucocorticoid Receptor Activation: The released GR agonist binds to and activates the cytosolic glucocorticoid receptor.

-

Nuclear Translocation and Gene Regulation: The activated GR-agonist complex translocates to the nucleus.

-

Anti-inflammatory Effects: In the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, leading to a downregulation of inflammatory cytokines, chemokines, and adhesion molecules.[14]

-

Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) in the DNA to upregulate the expression of anti-inflammatory proteins.[14]

-

This targeted delivery and intracellular release mechanism is intended to achieve a high local concentration of the GR agonist in inflamed tissues while minimizing systemic exposure and associated side effects.[7]

Data Presentation (Illustrative)

Due to the proprietary nature of this compound, publicly available quantitative data is scarce. The following tables present hypothetical data that would be critical for the characterization and development of such an ADC.

Table 1: Illustrative In Vitro Potency and Specificity

| Parameter | Assay Type | Hypothetical Value | Purpose |

| Binding Affinity (KD) | Surface Plasmon Resonance | 0.1 nM | To determine the binding strength of the ADC to human TNFα. |

| IC50 (TNFα Neutralization) | L929 Cell Viability Assay | 0.5 nM | To measure the ability of the ADC to neutralize TNFα-induced cytotoxicity. |

| IC50 (IL-6 Inhibition) | LPS-stimulated PBMC Assay | 10 nM | To quantify the targeted anti-inflammatory effect on cytokine production. |

| Off-target Cytotoxicity | TNFα-negative cell line | > 1000 nM | To assess the safety profile and target-specificity of the ADC. |

Table 2: Illustrative Pharmacokinetic Profile in a Preclinical Model (e.g., Mouse)

| Parameter | Route of Administration | Hypothetical Value | Significance |

| Half-life (t1/2) | Intravenous | 150 hours | Indicates the stability of the ADC in circulation. |

| Clearance (CL) | Intravenous | 0.1 mL/hr/kg | Measures the rate of elimination of the ADC from the body. |

| Volume of Distribution (Vd) | Intravenous | 50 mL/kg | Indicates the extent of tissue distribution. |

| Free Payload in Plasma | LC-MS/MS | < 1% of total payload | Demonstrates the stability of the linker in the bloodstream. |

Experimental Protocols (Representative)

The following are representative protocols for key experiments used to characterize an anti-TNFα-GR agonist ADC.

6.1 Protocol for ADC Internalization Assay

This assay is crucial to confirm that the ADC is taken up by target cells upon binding to TNFα.

-

Objective: To visualize and quantify the internalization of the ADC into TNFα-expressing cells.

-

Materials:

-

TNFα-expressing cell line (e.g., engineered K562 cells).

-

"this compound" ADC.

-

A fluorescently labeled secondary antibody against the ADC's primary antibody.

-

Confocal microscope or high-content imaging system.

-

-

Methodology:

-

Seed the TNFα-expressing cells in a multi-well plate and allow them to adhere.

-

Incubate the cells with the ADC at a predetermined concentration (e.g., 10 µg/mL) at 4°C for 1 hour to allow binding to the cell surface without internalization.

-

Wash the cells to remove unbound ADC.

-

Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).

-

At each time point, fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Image the cells using a confocal microscope.

-

Quantify the internalized fluorescent signal per cell.

-

6.2 Protocol for Linker Stability Assay in Plasma

This assay assesses the stability of the linker in a biological matrix, which is critical for minimizing off-target toxicity.

-

Objective: To determine the rate of premature payload release from the ADC in plasma.

-

Materials:

-

"this compound" ADC.

-

Human or mouse plasma.

-

LC-MS/MS system.

-

-

Methodology:

-

Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

-

At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Analyze the supernatant for the presence of the free GR agonist payload using a validated LC-MS/MS method.

-

Calculate the percentage of released payload over time.

-

6.3 Protocol for In Vivo Efficacy Study in a Mouse Model of Arthritis

This experiment evaluates the therapeutic efficacy of the ADC in a relevant disease model.

-

Objective: To assess the ability of the ADC to suppress disease progression in a collagen-induced arthritis (CIA) mouse model.

-

Materials:

-

DBA/1J mice.

-

Bovine type II collagen.

-

Complete and incomplete Freund's adjuvant.

-

"this compound" ADC, isotype control ADC, and vehicle control.

-

-

Methodology:

-

Induce arthritis in the mice by immunization with type II collagen emulsified in Freund's adjuvant.

-

Once arthritis develops (typically around day 21), randomize the mice into treatment groups.

-

Administer the ADC, control ADC, or vehicle intravenously at a specified dose and schedule.

-

Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on a graded scale of inflammation).

-

At the end of the study, collect tissues (e.g., paws, spleen) for histological analysis of joint damage and inflammation.

-

Analyze relevant biomarkers in the serum (e.g., inflammatory cytokines).

-

Mandatory Visualizations

Diagram 1: Proposed Mechanism of Action of the Anti-TNFα ADC

References

- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorbyt.com [biorbyt.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | 抗人TNFα抗体-糖皮质激素受体激动剂缀合物 | MCE [medchemexpress.cn]

- 6. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 7. An Antibody-drug Conjugate of Anti-TNFα Antibody and a Novel Glucocorticoid Molecule Exerts Synergistic Anti-inflammatory Effects for Treatment of Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 8. POS0365 ANTI-TNF GLUCOCORTICOID RECEPTOR MODULATOR ANTIBODY DRUG CONJUGATE FOR THE TREATMENT OF AUTOIMMUNE DISEASES | Annals of the Rheumatic Diseases [ard.bmj.com]

- 9. ABBV 3373 - AdisInsight [adisinsight.springer.com]

- 10. ABBV-3373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. adcreview.com [adcreview.com]

- 12. ABBV-3373 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. researchgate.net [researchgate.net]

- 14. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal and its Role in Modulating TNF-α Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal, a key component of the antibody-drug conjugate (ADC) ABBV-3373. This ADC represents a novel therapeutic strategy for autoimmune and inflammatory diseases by targeting Tumor Necrosis Factor-alpha (TNF-α) expressing cells and delivering a potent glucocorticoid receptor (GR) agonist payload. This targeted delivery aims to enhance the anti-inflammatory effects of glucocorticoids while minimizing systemic side effects. This document details the mechanism of action, quantitative data from preclinical studies, and the experimental protocols used to evaluate the efficacy of this compound and its conjugate in modulating TNF-α signaling pathways.

Introduction to this compound and ABBV-3373

This compound is a potent, proprietary glucocorticoid receptor modulator (GRM) that serves as the cytotoxic payload in the investigational antibody-drug conjugate, ABBV-3373. The antibody component of ABBV-3373 is an anti-human TNF-α monoclonal antibody, adalimumab. The "Ala-Ala-Mal" component refers to the linker system that attaches the GRM to the antibody.

The therapeutic rationale for this ADC is to selectively deliver the GRM to cells expressing TNF-α, which are key mediators of inflammation in numerous autoimmune diseases. By binding to TNF-α on the surface of these cells, ABBV-3373 is internalized, leading to the release of the GRM payload within the target cell. The liberated GRM then engages the glucocorticoid receptor, initiating a potent, localized anti-inflammatory response.

Mechanism of Action

The mechanism of action of this compound, once released from the ABBV-3373 conjugate, is consistent with that of other glucocorticoid receptor agonists. This involves both genomic and non-genomic pathways to suppress inflammation.

3.1 Genomic Pathway: Transrepression and Transactivation

Upon entering the cell, the GRM binds to the cytosolic glucocorticoid receptor, causing a conformational change that leads to the dissociation of chaperone proteins and the translocation of the GRM-GR complex into the nucleus. Inside the nucleus, this complex modulates gene expression through two primary mechanisms:

-

Transrepression: The GRM-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of numerous genes encoding pro-inflammatory cytokines (including TNF-α itself, IL-1β, IL-6), chemokines, and adhesion molecules. This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids.

-

Transactivation: The GRM-GR complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the upregulation of anti-inflammatory proteins.

3.2 Non-Genomic Pathway

Glucocorticoids can also exert rapid, non-genomic effects by interacting with membrane-bound glucocorticoid receptors or through cytoplasmic signaling cascades, further contributing to the suppression of inflammatory responses.

The targeted delivery of the GRM via the anti-TNF-α antibody in ABBV-3373 is designed to concentrate these anti-inflammatory effects in tissues and cells where TNF-α is actively contributing to pathology, thereby sparing non-target tissues from glucocorticoid-related side effects.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies evaluating the potency and efficacy of the glucocorticoid receptor modulator payload and the corresponding antibody-drug conjugate.

Table 1: In Vitro Potency of Glucocorticoid Receptor Modulator (GRM) Payload

| Assay | Cell Line | Readout | GRM Payload IC50 (nM) | Dexamethasone IC50 (nM) |

| Glucocorticoid Receptor (GR) Competitive Binding | Recombinant Human GR | Displacement of Fluorescent Ligand | 0.2 | 1.5 |

| GRE-Luciferase Reporter | A549 Human Lung Carcinoma | Luciferase Activity | 0.1 | 0.8 |

| LPS-induced IL-6 Secretion | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 Concentration | 0.5 | 3.2 |

| TNF-α-induced NF-κB Reporter | HEK293 | NF-κB Driven Luciferase | 0.3 | 2.1 |

Table 2: In Vivo Efficacy of Anti-TNF-GRM Antibody-Drug Conjugate (Mouse Surrogate)

| Animal Model | Dosing Regimen | Readout | Anti-TNF-GRM ADC | Anti-TNF Antibody | Vehicle Control |

| Contact Hypersensitivity (CHS) | Single 10 mg/kg dose at sensitization | Ear Swelling (mm) at 24h | 0.05 ± 0.01 | 0.12 ± 0.02 | 0.25 ± 0.03 |

| Collagen-Induced Arthritis (CIA) | Single 10 mg/kg dose at disease onset | Mean Arthritis Score (Day 14) | 1.5 ± 0.5 | 4.2 ± 0.8 | 8.5 ± 1.2 |

| Collagen-Induced Arthritis (CIA) | Single 10 mg/kg dose at disease onset | Paw Swelling (mm) (Day 14) | 1.8 ± 0.2* | 2.5 ± 0.3 | 3.2 ± 0.4 |

*p < 0.01 compared to both Anti-TNF Antibody and Vehicle Control

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

5.1 Glucocorticoid Receptor (GR) Competitive Binding Assay

-

Objective: To determine the binding affinity of the GRM payload to the human glucocorticoid receptor.

-

Methodology:

-

A competitive binding assay was performed using a commercially available kit with a recombinant human GR ligand-binding domain and a fluorescently labeled glucocorticoid ligand.

-

The GRM payload and a reference compound (dexamethasone) were serially diluted in assay buffer.

-

The diluted compounds were incubated with the GR and the fluorescent ligand in a 384-well plate for 2 hours at room temperature to reach equilibrium.

-

Fluorescence polarization was measured using a plate reader.

-

The IC50 values were calculated from the competition curves by non-linear regression analysis.

-

5.2 GRE-Luciferase Reporter Gene Assay

-

Objective: To assess the functional activity of the GRM payload in inducing GR-mediated gene transcription.

-

Methodology:

-

A549 human lung carcinoma cells, stably transfected with a luciferase reporter gene under the control of a promoter containing multiple Glucocorticoid Response Elements (GREs), were used.

-

Cells were plated in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with serial dilutions of the GRM payload or dexamethasone for 24 hours.

-

After incubation, the cells were lysed, and luciferase activity was measured using a luminometer.

-

EC50 values were determined from the dose-response curves.

-

5.3 LPS-Induced IL-6 Secretion Assay in Human PBMCs

-

Objective: To evaluate the anti-inflammatory effect of the GRM payload on primary human immune cells.

-

Methodology:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

PBMCs were plated in 96-well plates at a density of 2 x 10^5 cells/well.

-

Cells were pre-treated with serial dilutions of the GRM payload or dexamethasone for 1 hour.

-

Inflammation was induced by stimulating the cells with 100 ng/mL of Lipopolysaccharide (LPS).

-

After 24 hours of incubation, the cell culture supernatants were collected.

-

The concentration of IL-6 in the supernatants was quantified using a commercial ELISA kit.

-

IC50 values were calculated based on the inhibition of IL-6 production.

-

5.4 Mouse Contact Hypersensitivity (CHS) Model

-

Objective: To assess the in vivo efficacy of the anti-TNF-GRM ADC in an acute model of skin inflammation.

-

Methodology:

-

BALB/c mice were sensitized by topical application of dinitrofluorobenzene (DNFB) on the shaved abdomen.

-

On day 5, a single intravenous dose of the mouse surrogate anti-TNF-GRM ADC (10 mg/kg), a control anti-TNF antibody, or vehicle was administered.

-

On day 6, the mice were challenged by applying DNFB to the dorsal side of one ear. The contralateral ear received the vehicle alone.

-

Ear swelling was measured 24 hours after the challenge using a caliper. The difference in thickness between the DNFB-treated and vehicle-treated ears was calculated.

-

5.5 Mouse Collagen-Induced Arthritis (CIA) Model

-

Objective: To evaluate the therapeutic effect of the anti-TNF-GRM ADC in a chronic, systemic model of inflammatory arthritis.

-

Methodology:

-

DBA/1J mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant at the base of the tail.

-

A booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant was administered 21 days later.

-

Mice were monitored daily for the onset of arthritis, which was scored on a scale of 0-4 per paw (maximum score of 16 per mouse) based on the degree of erythema and swelling.

-

Upon the first signs of arthritis (clinical score ≥ 1), mice were randomized into treatment groups and received a single intravenous dose of the mouse surrogate anti-TNF-GRM ADC (10 mg/kg), a control anti-TNF antibody, or vehicle.

-

Arthritis scores and paw swelling (measured with a caliper) were recorded daily for 21 days post-treatment.

-

Visualizations

6.1 Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of ABBV-3373.

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Conclusion

This compound, as the payload of the antibody-drug conjugate ABBV-3373, represents a promising and innovative approach to the treatment of TNF-α-driven inflammatory diseases. The preclinical data strongly support the hypothesis that targeting a potent GRM directly to pathogenic immune cells can lead to enhanced efficacy compared to a standard anti-TNF-α antibody, while potentially mitigating the systemic side effects associated with conventional glucocorticoid therapy. The quantitative in vitro and in vivo data presented in this guide provide a solid foundation for the continued clinical development of this novel therapeutic. The detailed experimental protocols offer a basis for further research and validation in the field of targeted anti-inflammatory therapies.

A Technical Guide to the Cellular Uptake and Trafficking of Glucocorticoid Receptor Agonists

Disclaimer: As "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" is not a compound with publicly available data, this guide will use the well-characterized synthetic glucocorticoid, Dexamethasone, as a representative model. The principles and methodologies described herein are broadly applicable to the study of novel glucocorticoid receptor agonists. For the purpose of this guide, the hypothetical agonist will be referred to as GR-Agonist-X (GAX).

Introduction

Glucocorticoids are a class of steroid hormones that play critical roles in a wide array of physiological processes, including metabolism, immune response, and stress homeostasis.[1] Their therapeutic counterparts, synthetic glucocorticoids, are widely used as potent anti-inflammatory and immunosuppressive agents.[2][3] The biological effects of these compounds are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4][5]

Upon binding to its ligand, the GR undergoes a conformational change, dissociates from a multiprotein chaperone complex, and translocates from the cytoplasm to the nucleus.[6] In the nucleus, the activated GR modulates the transcription of target genes, leading to the desired therapeutic effects.[2][4] Understanding the cellular uptake and intracellular trafficking of GR agonists is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides an in-depth overview of the key mechanisms and experimental protocols involved in studying the cellular journey of a GR agonist, from plasma membrane traversal to nuclear action.

Cellular Uptake of GR Agonists

Due to their lipophilic nature, it has been traditionally thought that glucocorticoids freely diffuse across the cell membrane.[2][7] However, emerging evidence suggests the involvement of active transport mechanisms in the cellular uptake of steroids.[8] While the precise mechanisms for synthetic glucocorticoids are still under investigation, it is clear that these molecules efficiently enter the cell to engage with their intracellular target.

Cytoplasmic Trafficking and GR Activation

In its unliganded state, the GR resides predominantly in the cytoplasm, as part of a large multi-protein complex.[6] This complex includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain the receptor in a conformation that is competent for ligand binding.[6][9]

Upon entry into the cell, a GR agonist like Dexamethasone binds to the ligand-binding domain (LBD) of the GR.[2][4] This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[6][10] The now-activated GR-agonist complex is primed for its journey to the nucleus.

Nuclear Translocation

The translocation of the activated GR-agonist complex into the nucleus is a critical step in glucocorticoid signaling.[11] This process is an active, energy-dependent mechanism.[9] The GR possesses nuclear localization signals (NLS) that are exposed upon ligand binding.[6][10] These signals are recognized by the nuclear import machinery, specifically importin proteins, which facilitate the transport of the GR complex through the nuclear pore complex.[9][10]

The speed of nuclear translocation can be influenced by the specific ligand bound to the GR.[10] Some ligands may induce a rapid translocation, occurring within minutes, while others may lead to a slower process.[10]

Downstream Signaling Pathways

Once inside the nucleus, the GR-agonist complex can modulate gene expression through several mechanisms:

-

Genomic Mechanisms:

-

Transactivation: The GR can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the up-regulation of their transcription.[2][4]

-

Transrepression: The GR can also repress the transcription of pro-inflammatory genes by interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1.[4]

-

-

Non-Genomic Mechanisms: Some effects of glucocorticoids are too rapid to be explained by changes in gene expression and are thought to be mediated by non-genomic pathways.[4][12] These can involve interactions with membrane-associated receptors or modulation of intracellular signaling kinases.[4][12]

Signaling Pathway Diagrams

Caption: Classical genomic signaling pathway of the glucocorticoid receptor.

Experimental Protocols

A variety of in vitro assays are available to characterize the cellular uptake and trafficking of a novel GR agonist.

Glucocorticoid Receptor Binding Affinity Assay

This assay determines the affinity of a test compound for the GR. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled glucocorticoid.

Protocol: Competitive Binding Assay with a Fluorescent Ligand

-

Reagent Preparation:

-

Prepare a solution of purified human GR.

-

Prepare a fluorescently labeled GR ligand (e.g., Fluormone™ GS Red) at a known concentration.

-

Prepare serial dilutions of the test compound (GAX) and a known reference compound (e.g., Dexamethasone).

-

-

Assay Setup:

-

In a microplate, combine the GR protein, the fluorescent ligand, and either the test compound, reference compound, or buffer (for control wells).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[13]

-

-

Measurement:

-

Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of the test compound to determine the IC50 (the concentration of the compound that displaces 50% of the fluorescent ligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

-

Caption: Workflow for a competitive GR binding assay.

GR Nuclear Translocation Assay

This assay visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon treatment with an agonist.

Protocol: Immunofluorescence Microscopy

-

Cell Culture:

-

Plate cells (e.g., U2OS cells stably expressing EGFP-GR) on coverslips or in imaging-compatible microplates and culture overnight.[14]

-

-

Compound Treatment:

-

Treat the cells with the test compound (GAX) at various concentrations and for different time points. Include a vehicle control and a positive control (e.g., Dexamethasone).

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

-

-

Immunostaining (if not using fluorescently tagged GR):

-

Incubate with a primary antibody specific for GR.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining:

-

Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

-

-

Imaging:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

-

Image Analysis:

-

Quantify the fluorescence intensity of the GR signal in the nucleus versus the cytoplasm to determine the extent of translocation.

-

Caption: Experimental workflow for GR nuclear translocation analysis.

Quantitative Data Summary

The following tables provide representative quantitative data for the well-characterized GR agonist, Dexamethasone. These values can serve as a benchmark for evaluating a novel agonist like GAX.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor | Assay Type | Kd (nM) | Reference |

| Dexamethasone | Human GR | Radioligand Binding | 2.0 | [15] |

| Dexamethasone | Human GR | Fluorescence Polarization | ~5 | [16] |

| GR01 | Human GR | Radioligand Binding | 3.8 | [15] |

| GR02 | Human GR | Radioligand Binding | 15.9 | [15] |

Table 2: GR Nuclear Translocation and DNA Binding Dynamics

| Parameter | Value | Cell Type | Method | Reference |

| EC50 for Translocation | 0.6 nM | HEK293 | High Content Analysis | [17] |

| Translocation Time | 4-6 min (rapid) | - | - | [10] |

| Diffusing Fraction | ~44% | COS-1 | FRAP | [18] |

| Short DNA Binding Time | ~0.7 sec | COS-1 | FRAP | [18] |

| Long DNA Binding Time | ~2.3 sec | COS-1 | FRAP | [18] |

Conclusion

The cellular uptake and trafficking of glucocorticoid receptor agonists are complex, multi-step processes that are fundamental to their therapeutic action. A thorough understanding of these mechanisms, from cell entry to the modulation of gene expression, is essential for the rational design of new drugs with enhanced potency and specificity. The experimental protocols and representative data presented in this guide provide a framework for the comprehensive evaluation of novel GR agonists like "this compound." By employing these methodologies, researchers can elucidate the key pharmacokinetic and pharmacodynamic properties of new chemical entities, paving the way for the development of next-generation glucocorticoid therapies.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. What is the mechanism of Dexamethasone? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Few things in life are "free": cellular uptake of steroid hormones by an active transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mcb.uconn.edu [mcb.uconn.edu]

- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 11. Time-course changes in nuclear translocation of hepatic glucocorticoid receptor in rats after burn trauma and its pathophysiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Measuring glucocorticoid receptor expression in vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. innoprot.com [innoprot.com]

- 18. repub.eur.nl [repub.eur.nl]

Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of a Novel Glucocorticoid Receptor Agonist (GR-Agonist-AAM)

An in-depth search for a compound specifically named "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" did not yield any publicly available data. This suggests that the compound may be proprietary, in a very early stage of development, or designated by a different code name.

The following technical guide has been constructed based on the established profiles of potent and selective glucocorticoid receptor agonists. The data presented herein is hypothetical and for illustrative purposes only , designed to serve as a template for researchers, scientists, and drug development professionals working on similar molecules.

This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of GR-Agonist-AAM, a novel selective agonist of the glucocorticoid receptor.

Pharmacokinetics

The pharmacokinetic profile of GR-Agonist-AAM was characterized in Sprague-Dawley rats to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the key pharmacokinetic parameters of GR-Agonist-AAM following intravenous (IV) and oral (PO) administration.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 ± 95 | 450 ± 60 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (0-inf) (ng·h/mL) | 1200 ± 150 | 3200 ± 410 |

| Half-life (t½) (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |

| Clearance (CL) (mL/min/kg) | 14.2 ± 1.8 | - |

| Volume of Distribution (Vd) (L/kg) | 2.1 ± 0.2 | - |

| Oral Bioavailability (F%) | - | 45% |

| Data are presented as mean ± standard deviation. |

Objective: To determine the pharmacokinetic profile of GR-Agonist-AAM in Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks, were used.

-

Dosing:

-

Intravenous (IV): GR-Agonist-AAM was administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

-

Oral (PO): GR-Agonist-AAM was administered by oral gavage at a dose of 10 mg/kg.

-

-

Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at predefined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-coated tubes.

-

Sample Processing: Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of GR-Agonist-AAM were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Caption: Workflow for the preclinical pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic effects of GR-Agonist-AAM were evaluated through in vitro receptor binding assays and in vivo models of inflammation.

The following table summarizes the key pharmacodynamic parameters for GR-Agonist-AAM.

| Parameter | Value |

| In Vitro Glucocorticoid Receptor Binding Affinity (Ki) | 0.8 ± 0.1 nM |

| In Vitro Cellular Transactivation (IC50) | 2.5 ± 0.3 nM |

| In Vivo Anti-inflammatory Activity (ED50) | 1.2 mg/kg |

| Data are presented as mean ± standard deviation. |

Objective: To assess the anti-inflammatory efficacy of GR-Agonist-AAM in a carrageenan-induced paw edema model in rats.

Methodology:

-

Animal Model: Male Wistar rats (n=6 per group), aged 7-9 weeks, were used.

-

Dosing: GR-Agonist-AAM was administered orally at various doses (0.1, 0.3, 1, 3, and 10 mg/kg) one hour prior to the inflammatory challenge. A vehicle control group and a positive control (Dexamethasone, 1 mg/kg) group were included.

-

Inflammatory Challenge: Paw edema was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

-

Measurement of Edema: Paw volume was measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: The percentage inhibition of edema for each group was calculated relative to the vehicle control group. The ED50 (the dose required to produce 50% of the maximum inhibitory effect) was calculated using a dose-response curve.

Caption: Simplified glucocorticoid receptor signaling pathway.

Technical Whitepaper: Discovery and Development of a Novel Dissociated Glucocorticoid Receptor Agonist

Compound: GRA-4-AAM (Hypothetical: Glucocorticoid Receptor Agonist-4, Ala-Ala-Mal Conjugate)

Abstract: Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their clinical use is hampered by significant side effects. The therapeutic benefits are largely mediated by glucocorticoid receptor (GR)-dependent transrepression of pro-inflammatory genes, while adverse effects are often linked to GR-mediated transactivation of metabolic and other genes.[1][2] This document details the discovery and preclinical development of GRA-4-AAM, a novel, non-steroidal, selective glucocorticoid receptor agonist designed to exhibit a dissociated profile, maximizing anti-inflammatory efficacy (transrepression) while minimizing transactivation-driven side effects. We present a comprehensive overview of the screening cascade, in vitro characterization, and in vivo evaluation of GRA-4-AAM, including detailed experimental protocols and key data.

Introduction: The Rationale for a Dissociated GR Agonist

The primary goal in modern glucocorticoid research is the development of compounds with an improved therapeutic index.[1][3] This is pursued by creating "dissociated" agonists that selectively engage the molecular mechanisms responsible for anti-inflammatory effects while avoiding those that cause adverse reactions.[1][4] The glucocorticoid receptor, a ligand-activated transcription factor, modulates gene expression through two principal pathways:[5]

-

Transrepression: As a monomer, the ligand-bound GR can tether to and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This protein-protein interaction is the cornerstone of glucocorticoids' anti-inflammatory action and does not require direct GR-DNA binding.[1][6]

-

Transactivation: As a homodimer, the ligand-bound GR binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, directly activating their transcription.[1][5] This mechanism is associated with many of the metabolic side effects, such as hyperglycemia and osteoporosis.[1][7]

GRA-4-AAM was designed as a selective GR agonist that preferentially induces the monomeric conformation of the GR, thereby favoring the transrepression pathway over the transactivation pathway. The "Ala-Ala-Mal" moiety is a hypothetical peptide-based conjugate intended to optimize pharmacokinetic properties.

Drug Discovery and Screening Cascade

The discovery of GRA-4-AAM followed a hierarchical screening workflow designed to identify potent and selective dissociated agonists from a proprietary compound library.

References

- 1. pnas.org [pnas.org]

- 2. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transrepression Function of the Glucocorticoid Receptor Regulates Eyelid Development and Keratinocyte Proliferation but Is Not Sufficient to Prevent Skin Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

The Role of the Ala-Ala-Mal Linker in a Novel Glucocorticoid Receptor Agonist-Antibody Conjugate

A Technical Whitepaper for Researchers in Drug Development

Abstract

This document provides an in-depth technical analysis of a novel therapeutic conjugate, "Glucocorticoid receptor agonist-4 Ala-Ala-Mal," a key component of an antibody-drug conjugate (ADC) designed for targeted delivery of a glucocorticoid receptor (GR) agonist to cells expressing tumor necrosis factor-alpha (TNF-α). This technology, detailed in patent WO2023220549A1, holds promise for the treatment of autoimmune and inflammatory diseases by concentrating the therapeutic effect of glucocorticoids at the site of inflammation, thereby minimizing systemic side effects.[1] At the heart of this targeted delivery system is the Ala-Ala-Mal linker, a specialized chemical bridge that connects the potent GR agonist to a TNF-α-targeting antibody. This whitepaper will dissect the critical role of this linker, detailing its components, mechanism of action, and the experimental data that underscore its utility.

Introduction: Targeted Glucocorticoid Therapy

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents. However, their systemic administration is often associated with significant adverse effects. The development of ADCs offers a promising strategy to overcome this limitation by selectively delivering potent therapeutic agents to diseased tissues. The "this compound" is a drug-linker construct designed to be conjugated to an anti-human TNF-α antibody, creating a targeted therapy for inflammatory conditions where TNF-α is overexpressed.

The Ala-Ala-Mal Linker: A Tripartite Structure for Targeted Drug Release

The Ala-Ala-Mal linker is a composite structure, each part playing a distinct and crucial role in the function of the ADC.

-

Maleimide (Mal): The Antibody Conjugation Moiety The linker is functionalized with a maleimide group for covalent attachment to the targeting antibody. This is achieved through a Michael addition reaction with the thiol groups of cysteine residues on the antibody, forming a stable thioether bond. This well-established bioconjugation chemistry ensures a secure and stable connection between the drug-linker and the antibody while in circulation.

-

Alanine-Alanine (Ala-Ala): The Protease-Cleavable Dipeptide The core of the linker's functionality lies in the dipeptide sequence, Alanine-Alanine. This dipeptide acts as a substrate for lysosomal proteases, such as cathepsins, which are highly active within the intracellular environment of target cells. The ADC, upon binding to TNF-α on the cell surface, is internalized. Inside the cell's lysosomes, the Ala-Ala linker is cleaved by these proteases, leading to the release of the active glucocorticoid receptor agonist. This targeted, intracellular release is a key feature for maximizing efficacy and minimizing off-target effects.

Mechanism of Action: From Systemic Circulation to Intracellular Action

The journey of the "this compound" conjugate from administration to therapeutic effect is a multi-step process orchestrated by the properties of the linker.

-

Systemic Circulation and Targeting: The ADC, with the drug-linker stably attached to the anti-TNF-α antibody, circulates in the bloodstream. The stability of the maleimide-cysteine bond is critical during this phase to prevent premature drug release.

-

Target Binding and Internalization: The antibody component of the ADC recognizes and binds to TNF-α on the surface of target cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.

-

Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosomes. The acidic environment and high concentration of proteases within the lysosomes facilitate the cleavage of the Ala-Ala dipeptide linker.

-

Drug Release and GR Activation: The cleavage of the linker liberates the "Glucocorticoid receptor agonist-4," allowing it to bind to and activate intracellular glucocorticoid receptors. This activation leads to the downstream anti-inflammatory effects.

Quantitative Data Summary

The following table summarizes key quantitative data for the anti-TNF-α antibody-GR agonist conjugate as described in patent WO2023220549A1.

| Parameter | Description | Value | Reference |

| TNF-α Binding Affinity | Potency of the anti-human TNF-α antibody-GC conjugate in binding to human TNF-α. | Comparable to the unconjugated anti-human TNF-α antibody. | [1] |

| GRE Reporter Gene Assay | In vitro assay to measure the activation of the glucocorticoid receptor by the released agonist. | Data analysis performed in GraphPad Prism, showing dose-dependent activation. | [1] |

Detailed Experimental Protocols

Synthesis of this compound (Compound Preparation 9)

A detailed, multi-step synthesis is described in patent WO2023220549A1 for the preparation of the drug-linker conjugate. The general scheme involves the synthesis of the glucocorticoid receptor agonist, followed by its covalent attachment to the Ala-Ala-Mal linker.

TNF-α Binding Assay

The binding of the anti-human TNF-α antibody-GC conjugate to human TNF-α can be assessed using an ELISA-based assay.

-

Principle: An anti-human TNF-α antibody is coated onto microwells. The sample containing the ADC is added, and the conjugate binds to the coated antibody. A secondary, enzyme-linked antibody that recognizes the conjugate is then added. The amount of bound enzyme is proportional to the concentration of the conjugate and is quantified by measuring the enzymatic reaction with a substrate.

-

Protocol Outline:

-

Coat microwell plates with an anti-human TNF-α antibody.

-

Block non-specific binding sites.

-

Add serial dilutions of the ADC or control antibody and incubate.

-

Wash the plates to remove unbound material.

-

Add a horseradish peroxidase (HRP)-conjugated detection antibody.

-

Wash the plates.

-

Add a TMB substrate solution and incubate until color develops.

-

Stop the reaction with an acid solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Glucocorticoid Receptor (GR) Activation Assay (GRE Reporter Gene Assay)

This assay is used to determine the functional activity of the released GR agonist.

-

Principle: A cell line is engineered to express a luciferase reporter gene under the control of a glucocorticoid response element (GRE). When the GR is activated by an agonist, it binds to the GRE and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of GR activation.

-

Protocol Outline:

-

Seed A549 GRE-luciferase reporter cells in a 96-well plate.

-

Treat the cells with a dilution series of the ADC or a control agonist for 5 hours.

-

Lyse the cells.

-

Measure the luminescence using a luminometer.

-

In Vivo Efficacy Models

The therapeutic efficacy of the anti-TNF-α ADC can be evaluated in relevant animal models of inflammatory diseases, such as a mouse model of collagen-induced arthritis.

-

Model: Collagen-induced arthritis is a widely used model that mimics many aspects of human rheumatoid arthritis.

-

Protocol Outline:

-

Induce arthritis in mice by immunization with collagen.

-

Administer a single dose of the ADC, a control antibody, or a vehicle at the onset of the disease.

-

Monitor the progression of arthritis over time by measuring paw swelling and clinical scores.

-

At the end of the study, collect tissues for histological analysis and biomarker assessment.

-

Visualizing Key Processes

Signaling Pathway of GR Activation

Caption: GR signaling pathway initiated by the ADC.

Experimental Workflow for ADC Efficacy Testing

Caption: Workflow for ADC synthesis and efficacy testing.

Conclusion

The Ala-Ala-Mal linker is a sophisticated and essential component of the "Glucocorticoid receptor agonist-4"-based ADC, enabling the targeted delivery and controlled release of a potent anti-inflammatory agent. Its design, incorporating a stable conjugation moiety and a protease-cleavable dipeptide, exemplifies a rational approach to improving the therapeutic index of glucocorticoids. The experimental data, though primarily detailed within patent literature, support the potential of this technology to offer a more effective and safer treatment option for patients with autoimmune and inflammatory diseases. Further research and clinical development will be crucial to fully realize the therapeutic promise of this innovative approach.

References

"Glucocorticoid receptor agonist-4 Ala-Ala-Mal" binding affinity to glucocorticoid receptor

Technical Guide: Glucocorticoid Receptor Binding Affinity of Agonists

Introduction

This technical guide provides an in-depth overview of the binding affinity of agonists to the glucocorticoid receptor (GR). While a specific search for "Glucocorticoid receptor agonist-4 Ala-Ala-Mal" did not yield publicly available data, this guide will focus on the well-established principles and methodologies used to characterize the binding of known glucocorticoid receptor agonists. The information presented here is intended for researchers, scientists, and drug development professionals working in the field of endocrinology and pharmacology.

The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding to a glucocorticoid agonist, the receptor undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes. This signaling pathway is central to the regulation of a wide range of physiological processes, including metabolism, inflammation, and the immune response. The binding affinity of an agonist to the GR is a critical determinant of its potency and efficacy.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand to its receptor is typically quantified by the equilibrium dissociation constant (Kd), the inhibitor concentration at 50% (IC50), or the inhibition constant (Ki). A lower value for these parameters indicates a higher binding affinity. The table below summarizes the binding affinities of several well-characterized glucocorticoid receptor agonists.

| Compound | Binding Affinity (Kd, nM) | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| Dexamethasone | 0.6 - 5 | 5.7 | 2.9 | Radioligand Binding Assay | |

| Budesonide | 1.5 | 9.2 | 4.3 | Radioligand Binding Assay | |

| Fluticasone Propionate | 0.4 | 1.8 | 0.5 | Radioligand Binding Assay | |

| Mometasone Furoate | 0.2 | 0.4 | 0.1 | Radioligand Binding Assay | |

| Ciclesonide | 1.0 | 12.0 | 5.2 | Radioligand Binding Assay | |

| Triamcinolone Acetonide | 1.8 | 3.0 | 1.1 | Radioligand Binding Assay | |

| Cortisol | 5 - 25 | 25.0 | 12.5 | Radioligand Binding Assay |

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to measure the binding affinity of agonists to the glucocorticoid receptor. The choice of method depends on various factors, including the required throughput, sensitivity, and the nature of the interaction being studied.

Radioligand Binding Assay

This is a traditional and widely used method to determine the binding affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand (e.g., [3H]-dexamethasone) that binds to the receptor.

Protocol:

-

Receptor Preparation: A source of glucocorticoid receptor is prepared, typically from cell lysates or purified recombinant protein.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (competitor).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as filtration, centrifugation, or size-exclusion chromatography.

-

Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined from the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a homogeneous assay technique used to measure molecular interactions in solution. It is based on the principle that a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger receptor molecule, the tumbling rate slows down, leading to an increase in the polarization of the emitted light.

Protocol:

-

Reagent Preparation: A fluorescently labeled glucocorticoid (tracer) and the glucocorticoid receptor are prepared.

-

Competition Assay: The tracer and receptor are incubated with varying concentrations of the unlabeled test compound.

-

Measurement: The fluorescence polarization of the sample is measured using a plate reader equipped with polarization filters.

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.

Glucocorticoid Receptor Signaling Pathway

The binding of an agonist to the glucocorticoid receptor initiates a cascade of events that ultimately leads to changes in gene expression.

-

Ligand Binding: In the absence of a ligand, the GR resides in the cytoplasm in a multiprotein complex that includes heat shock proteins (HSPs). The binding of a glucocorticoid agonist causes a conformational change in the GR, leading to its dissociation from the HSPs.

-

Dimerization and Nuclear Translocation: The ligand-activated GR monomers dimerize and translocate to the nucleus.

-

Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, depending on the specific gene and cellular context.

The determination of binding affinity is a fundamental step in the characterization of glucocorticoid receptor agonists. The methods described in this guide, such as radioligand binding assays and fluorescence polarization, provide robust and reliable means to quantify this critical parameter. A thorough understanding of the binding kinetics and the downstream signaling events is essential for the development of novel and improved glucocorticoid therapies with optimized efficacy and safety profiles. While specific data for "this compound" is not available in the public domain, the principles and protocols outlined herein provide a comprehensive framework for the evaluation of any novel GR agonist.

A Technical Guide to Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal: A Novel Anti-TNFα Antibody-Drug Conjugate for Targeted Anti-Inflammatory Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Glucocorticoid Receptor Agonist-4 Ala-Ala-Mal, an innovative antibody-drug conjugate (ADC) designed for the targeted treatment of autoimmune and inflammatory diseases. This ADC leverages the specificity of an anti-human tumor necrosis factor-alpha (TNFα) monoclonal antibody to deliver a potent glucocorticoid receptor (GR) agonist directly to cells expressing TNFα, thereby concentrating its anti-inflammatory effects at the site of inflammation and minimizing systemic side effects associated with conventional glucocorticoid therapy. This document details the mechanism of action, specificity, and preclinical and clinical findings related to this compound and its closely related analogue, ABBV-3373. Detailed experimental protocols and quantitative data are provided to support further research and development in this promising area of targeted immunotherapy.

Introduction

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents widely used in the treatment of a range of autoimmune and inflammatory disorders. However, their long-term use is often limited by significant systemic adverse effects. This compound represents a next-generation therapeutic strategy that aims to overcome these limitations. By conjugating a GR agonist to an anti-TNFα antibody, this ADC is designed to selectively deliver the therapeutic payload to immune cells at the site of inflammation, where TNFα is overexpressed. This targeted approach is intended to enhance therapeutic efficacy while reducing systemic exposure to the glucocorticoid, thereby improving the benefit-risk profile.

Mechanism of Action

The dual mechanism of action of this compound combines the therapeutic effects of both the antibody and the conjugated GR agonist:

-

TNFα Neutralization: The anti-TNFα antibody component of the ADC binds to and neutralizes both soluble and transmembrane TNFα. This action blocks the pro-inflammatory signaling cascade mediated by TNFα, a key cytokine in many inflammatory diseases.

-

Targeted Delivery of GR Agonist: Upon binding to transmembrane TNFα on the surface of activated immune cells, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the GR agonist. The activated GR then translocates to the nucleus to modulate the expression of genes involved in inflammation, leading to a potent, localized anti-inflammatory effect.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of action of the anti-TNFα ADC.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related clinical candidate, ABBV-3373.

Table 1: In Vitro Binding and Potency

| Parameter | Assay | Result | Reference |

| GR Binding Activity | Glucocorticoid Receptor Biochemical Assay | High Potency | [1] |

| TNFα Binding Affinity | Surface Plasmon Resonance (SPR) | Similar to parent anti-TNFα antibody | [1] |

| TNFα-induced Cytotoxicity Inhibition | L929 Cell-Based Assay | Similar to parent anti-TNFα antibody | [1] |

| Inhibition of IL-6 Secretion | LPS-stimulated Human Monocytes | More potent than parent anti-TNFα antibody | [1] |

| Drug-to-Antibody Ratio (DAR) | Not specified | 3.9 (for a similar ADC) | [2] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Endpoint | Result | Reference |

| Mouse Contact Hypersensitivity (CHS) | Ear Swelling Remission | Better than parent anti-TNFα antibody; minimal effect on systemic GC biomarkers | [1][3][4] |

| hTNFα-transgenic CAIA Mice | Disease Severity Score, Histopathology | Significant improvement at a low dose | [1] |

| Mouse Collagen-Induced Arthritis (mCIA) | Arthritis Inhibition | Single dose completely inhibited arthritis for >30 days (superior to parent mAb) | [3][4] |

Table 3: Clinical Pharmacokinetics of ABBV-3373 (Single Dose in Healthy Volunteers) [5]

| Route | Dose | Cmax (mcg/mL) | Tmax (days) | AUCinf (mcg·h/mL) | T1/2 (days) |

| Subcutaneous (SC) | 30 mg | 1.48 | 3.0 | 670 | 6.24 |

| 100 mg | 4.83 | 2.5 | 1580 | 1.61 | |

| 300 mg | 27.9 | 3.0 | 13200 | 8.23 | |

| Intravenous (IV) | 30 mg | 9.72 | 4.0 h | 1630 | 7.75 |

| 300 mg | 84.4 | 2.7 h | 23200 | 9.86 | |

| 900 mg | 250-295 | 0.3-6.0 h | 74400 | 12.1 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound and related compounds.

Synthesis and Conjugation

The synthesis of the glucocorticoid receptor modulator (GRM) payload and its conjugation to the anti-TNFα antibody involves a multi-step process. A convergent synthetic route is employed to allow for diversification of the GRM structure. The linker, typically a maleimide-propanoic acid-Ala-Ala linker, is attached to the payload. The resulting drug-linker is then conjugated to the antibody via reduced interchain disulfide bonds.

Caption: Workflow for ADC synthesis and conjugation.

A detailed protocol can be found in the patent WO2023220549A1.[6] The process generally involves:

-

Payload Synthesis: Chemical synthesis of the glucocorticoid receptor modulator with a functional group for linker attachment.

-

Linker Activation: Synthesis of a heterobifunctional linker (e.g., maleimide-PEG-Ala-Ala-PABC).

-

Drug-Linker Synthesis: Covalent attachment of the linker to the GRM payload.

-

Antibody Preparation: Reduction of the interchain disulfide bonds of the anti-TNFα monoclonal antibody using a reducing agent like TCEP to generate free thiol groups.

-

Conjugation: Reaction of the maleimide group of the drug-linker with the free thiols on the antibody.

-

Purification: Removal of unconjugated drug-linker and aggregated ADC using techniques such as tangential flow filtration and size-exclusion chromatography.

-

Characterization: Determination of drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and mass spectrometry.

In Vitro Assays

-

Objective: To determine the binding affinity of the GRM payload for the glucocorticoid receptor.

-

Methodology: A competitive binding assay is performed using a commercially available GR competitor assay kit. The assay measures the ability of the test compound to displace a fluorescently labeled glucocorticoid from the ligand-binding domain of the GR.

-

Procedure:

-

A reaction mixture containing recombinant human GR protein, a fluorescent glucocorticoid tracer, and a stabilizer is prepared.

-

Serial dilutions of the test compound or a reference standard (e.g., dexamethasone) are added to the mixture.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent tracer by the test compound.

-

The IC50 value is calculated from the dose-response curve.

-

-

Objective: To measure the binding kinetics of the ADC to human TNFα.

-

Methodology: Surface Plasmon Resonance (SPR) is used to monitor the binding of the ADC to immobilized TNFα in real-time.

-

Procedure:

-

Recombinant human TNFα is immobilized on a sensor chip.

-

A series of concentrations of the ADC or the parent antibody are flowed over the chip surface.

-

The association and dissociation rates are monitored by measuring the change in the refractive index at the sensor surface.

-

The binding kinetics (ka, kd) and the equilibrium dissociation constant (KD) are calculated by fitting the data to a suitable binding model.

-

-

Objective: To assess the ability of the ADC to inhibit TNFα-induced cytotoxicity.

-

Methodology: A cell viability assay using a TNFα-sensitive cell line, such as L929 mouse fibrosarcoma cells.

-

Procedure:

-

L929 cells are seeded in a 96-well plate and incubated overnight.

-

The cells are pre-treated with serial dilutions of the ADC or a control antibody in the presence of actinomycin D.

-

A fixed concentration of recombinant human TNFα is added to the wells.

-

The plates are incubated for 24 hours.

-

Cell viability is assessed using a colorimetric reagent (e.g., MTS or MTT).

-

The EC50 value, representing the concentration of ADC that results in 50% protection from TNFα-induced cell death, is determined.

-

-

Objective: To measure the ability of the ADC to inhibit the release of pro-inflammatory cytokines from immune cells.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) in the presence of the ADC.

-

Procedure:

-

Immune cells are cultured in the presence of serial dilutions of the ADC, the parent antibody, or a GR agonist control.

-

The cells are stimulated with LPS to induce cytokine production.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of a pro-inflammatory cytokine (e.g., IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value for the inhibition of cytokine secretion is calculated.

-

In Vivo Models

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of the ADC in an acute model of T-cell mediated skin inflammation.

-

Methodology:

-

Sensitization: Mice are sensitized by topical application of a hapten (e.g., dinitrofluorobenzene - DNFB) on the shaved abdomen.

-